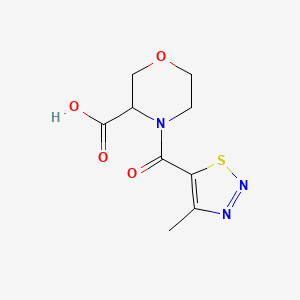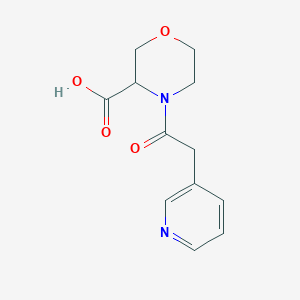
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPPM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain sensation.
Biochemical and Physiological Effects:
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been found to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has also been shown to have anxiolytic and antidepressant effects, possibly through its interaction with the CB1 receptor. However, more research is needed to fully understand the biochemical and physiological effects of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone is its potential toxicity and side effects, which need to be carefully evaluated and controlled in lab experiments.
Direcciones Futuras
There are several future directions for research on (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is the development of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is the use of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone as a building block for the synthesis of functional materials with novel properties and applications. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction of 3-methylpiperazine and 1-phenyl-4-chloropyrazole with potassium carbonate in the presence of DMF (N,N-dimethylformamide) as a solvent. The reaction is carried out at a temperature of 100°C for 24 hours, and the resulting product is purified by column chromatography to obtain (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone in high yield and purity.
Aplicaciones Científicas De Investigación
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In analytical chemistry, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been employed as a fluorescent probe for the detection of metal ions and other analytes.
Propiedades
IUPAC Name |
(3-methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-10-18(8-7-16-12)15(20)13-9-17-19(11-13)14-5-3-2-4-6-14/h2-6,9,11-12,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSIENQZDINISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)

![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)




![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)